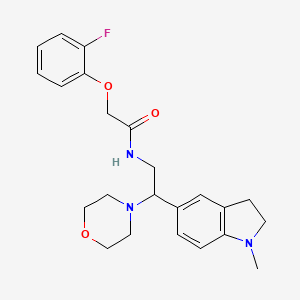
2-(2-fluorophenoxy)-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-fluorophenoxy)-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as FIIN-2 and has been studied extensively for its mechanism of action and physiological effects.
Aplicaciones Científicas De Investigación
Neuropharmacological Applications
Research has demonstrated that compounds with similar structures and functionalities exhibit significant neuropharmacological properties. For example, studies on modafinil, a compound with a somewhat analogous structure, show its action on dopamine and norepinephrine transporters in the brain, suggesting potential applications in enhancing wakefulness and treating disorders like narcolepsy and other neuropsychiatric conditions (Madras et al., 2006). This indicates that similar compounds could be researched for their neuroactive properties, including modulation of neurotransmitter systems.
Photoreactive Properties for Drug Development
Compounds within this chemical family have shown interesting photoreactive properties, which could be leveraged in the development of photostable drugs or in studying drug-ligand interactions under various conditions. For instance, the photoreactions of flutamide, a compound used in cancer treatment, vary with the solvent, hinting at the nuanced roles solvent interactions play in the stability and efficacy of pharmacological agents (Watanabe et al., 2015).
Molecular Binding and Drug Design
The binding characteristics of compounds like [3H]DAA1106 to peripheral benzodiazepine receptors, as studied in mitochondrial fractions of the rat brain, offer a template for designing drugs targeting specific receptors within the central nervous system (Chaki et al., 1999). This research demonstrates the potential for creating more selective and efficacious therapeutic agents by understanding and manipulating molecular interactions.
Antifungal and Antibacterial Agents
The development of new antifungal and antibacterial agents is another significant area of application. For example, the discovery of novel oxazolidinone analogs exhibiting potent in vitro antibacterial activities against a variety of clinically important pathogens suggests the utility of related compounds in combating microbial resistance (Zurenko et al., 1996). This highlights the importance of such compounds in developing new therapeutic strategies against resistant microbial strains.
Propiedades
IUPAC Name |
2-(2-fluorophenoxy)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FN3O3/c1-26-9-8-18-14-17(6-7-20(18)26)21(27-10-12-29-13-11-27)15-25-23(28)16-30-22-5-3-2-4-19(22)24/h2-7,14,21H,8-13,15-16H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNCYRQPQMSTZOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)COC3=CC=CC=C3F)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

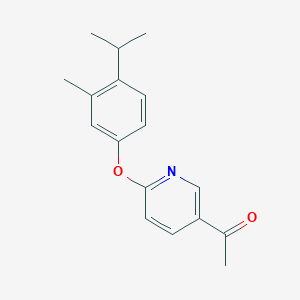
![1-(4,6-Dimethylpyrimidin-2-yl)-6-(4-methoxyphenyl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2597755.png)
![1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(2-(pyridin-4-yl)ethyl)azetidine-3-carboxamide](/img/structure/B2597757.png)
![N-[2-(dimethylamino)ethyl]-2-(2-oxo-1-propyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazin-3-yl)acetamide](/img/structure/B2597758.png)

![N-(4-fluorophenyl)-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-2-thiophenecarboxamide](/img/structure/B2597760.png)
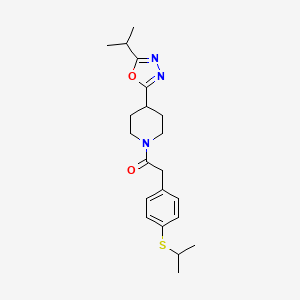
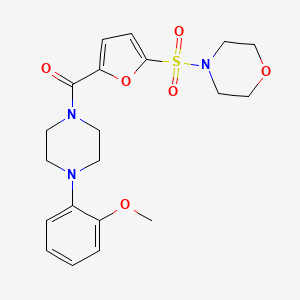

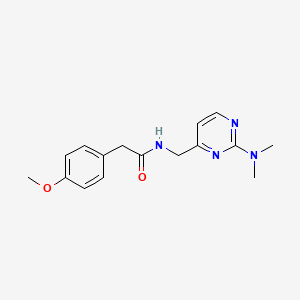
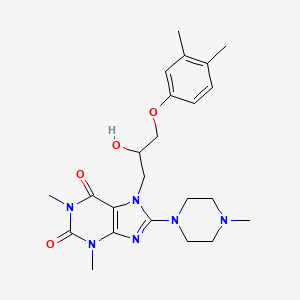

![N-(3-chloro-4-fluorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2597774.png)
